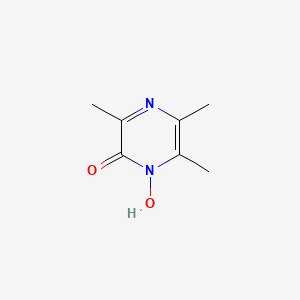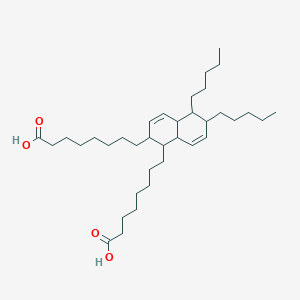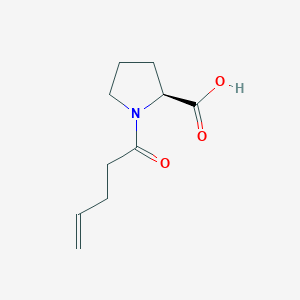
1-Pent-4-enoyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pent-4-enoyl-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a pent-4-enoyl group attached to the L-proline molecule. The unique structure of this compound makes it an interesting subject for research in organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Pent-4-enoyl-L-proline can be synthesized through various methods. One common approach involves the reaction of L-proline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-Pent-4-enoyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pent-4-enoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Pent-4-enoyl-L-proline has several applications in scientific research:
作用機序
The mechanism of action of 1-Pent-4-enoyl-L-proline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
L-Proline: A naturally occurring amino acid with a similar structure but lacking the pent-4-enoyl group.
Pent-4-enoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 1-Pent-4-enoyl-L-proline is unique due to the presence of both the L-proline and pent-4-enoyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
479640-29-4 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
(2S)-1-pent-4-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-2-3-6-9(12)11-7-4-5-8(11)10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
JHMQVIVKQGKVHG-QMMMGPOBSA-N |
異性体SMILES |
C=CCCC(=O)N1CCC[C@H]1C(=O)O |
正規SMILES |
C=CCCC(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


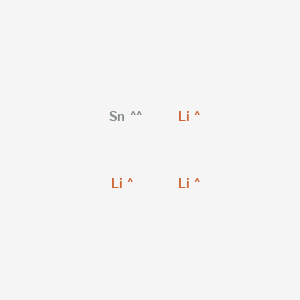
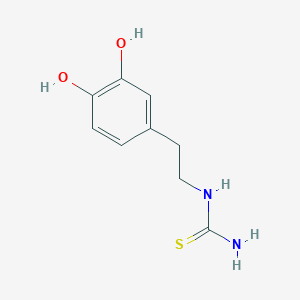
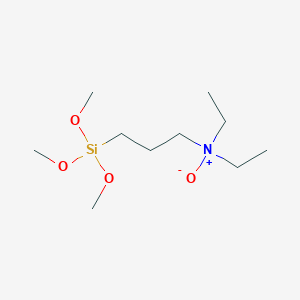
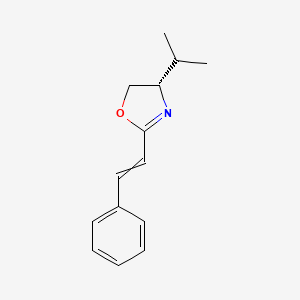

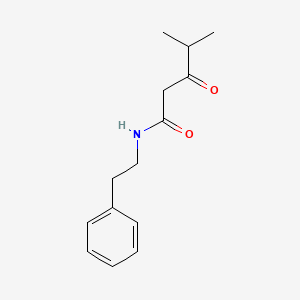
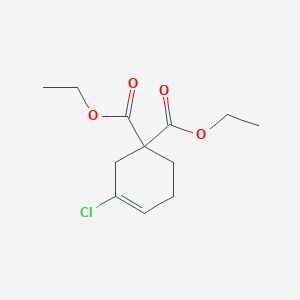

![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
